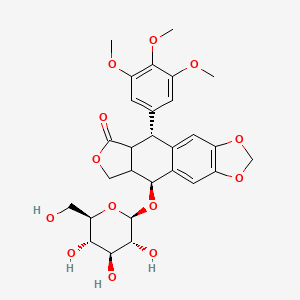

Podophyllotoxin 7-glucoside

Description

Historical Context of Lignan (B3055560) Glycosides in Natural Product Research

Lignans (B1203133), a diverse class of secondary metabolites derived from the oxidative dimerization of phenylpropanoid units, have a long and storied history in natural product research. nih.gov For centuries, plants containing lignans have been utilized in traditional medicine across various cultures, particularly in Asia, for treating a wide array of ailments. scripps.edu The formal scientific investigation into these compounds began to flourish as chemists and pharmacologists sought to isolate and characterize the active principles from these medicinal plants.

The journey of lignan research has been marked by the continuous discovery of novel structures and a deepening understanding of their biological significance. nih.gov Early research focused on the isolation and structural elucidation of these complex molecules. As analytical techniques advanced, so too did the ability to identify and characterize a vast number of lignans, including their glycosidic forms. Glycosylation, the attachment of a sugar moiety, was recognized as a common modification in plant natural products, often influencing their solubility, stability, and bioavailability. mdpi.com The study of lignan glycosides, therefore, became an integral part of understanding the full spectrum of these compounds' roles in nature and their potential for therapeutic applications.

Significance of the 7-Glucosidic Moiety in Podophyllotoxin (B1678966) Analogues

The attachment of a glucose molecule at the C-7 position of the podophyllotoxin scaffold, forming podophyllotoxin 7-glucoside, has profound implications for its chemical and biological properties. Research has shown that this glucosidic moiety significantly alters the compound's mechanism of action compared to its parent aglycone, podophyllotoxin. nih.gov

Overview of Research Trajectories for this compound

Academic research on this compound has followed several key trajectories, primarily focusing on its synthesis, biological evaluation, and the development of novel analogues.

One major area of investigation has been the synthesis of this compound and its derivatives. dovepress.com Researchers have explored various chemical and enzymatic methods to attach the glucose moiety to the podophyllotoxin core. These synthetic efforts are crucial for producing sufficient quantities of the compound for biological testing and for creating novel analogues with potentially improved properties.

Another significant research direction is the evaluation of the cytotoxic and anticancer activities of this compound and its derivatives. dovepress.comnih.gov Numerous studies have assessed the efficacy of these compounds against various cancer cell lines, often comparing their activity to that of clinically used drugs like etoposide (B1684455), which is also a podophyllotoxin glycoside derivative. nih.govdovepress.com These investigations aim to identify compounds with high potency and selectivity against cancer cells. For instance, a study on 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG), a related compound, demonstrated its ability to induce apoptosis in human carcinoma cells. nih.gov

Furthermore, research has focused on understanding the structure-activity relationships (SAR) of podophyllotoxin glucosides. By systematically modifying different parts of the molecule, including the sugar moiety and the aglycone, scientists can determine which structural features are essential for biological activity. This knowledge is invaluable for the rational design of new and more effective anticancer agents.

Recent studies have also delved into the creation of hybrid molecules, where this compound or its analogues are linked to other bioactive molecules to enhance their therapeutic potential. nih.gov This approach aims to combine the cytotoxic properties of the podophyllotoxin core with the targeting or mechanistic advantages of the linked compound.

Structure

3D Structure

Properties

Molecular Formula |

C28H32O13 |

|---|---|

Molecular Weight |

576.5 g/mol |

IUPAC Name |

(5S,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14?,19-,20-,21?,22-,23+,24-,25-,28+/m1/s1 |

InChI Key |

NXVJTGLCCSFGAT-KHBXQNFESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Podophyllotoxin Glucosides

Phytochemical Investigations and Isolation from Botanical Sources

Podophyllotoxin (B1678966) and its glucosides are predominantly found in plants of the Podophyllum genus, including Podophyllum peltatum (American mayapple) and Podophyllum hexandrum Royle (Himalayan mayapple). wikipedia.orgnih.govencyclopedia.pub These perennial herbs are native to North America and the Himalayan regions, respectively. encyclopedia.pub The rhizomes and roots of these plants are particularly rich sources of these lignans (B1203133). wikipedia.orgnih.govjournalijar.com Extensive phytochemical investigations have revealed the presence of a variety of lignans in these species, including podophyllotoxin, 4'-demethylpodophyllotoxin (B190941), and their corresponding glucosides. researchgate.netmaxwellsci.com

Beyond the Podophyllum genus, podophyllotoxins have also been isolated from a wide range of other plant families, including Berberidaceae (e.g., Diphylleia, Dysosma, Sinopodophyllum), Apiaceae (e.g., Anthriscus), Linaceae (e.g., Linum), and Cupressaceae (e.g., Juniperus, Callitris). nih.gov For instance, a new podophyllotoxin glucoside, 4-demethyl-picropodophyllotoxin 7'-O-β-D-glucopyranoside, was isolated from the rhizomes of Sinopodophyllum emodi. nih.gov Similarly, phytochemical studies of Diphylleia cymosa have led to the characterization of various lignan (B3055560) glycosides. nottingham.ac.uk The investigation of various plant species continues to be a crucial aspect of discovering novel podophyllotoxin glucosides. nih.gov

The concentration of these compounds can vary significantly depending on the plant species, geographical location, and even the developmental stage of the plant. journalijar.com For example, Podophyllum hexandrum is reported to contain a higher concentration of podophyllotoxin compared to its American counterpart. researchgate.net

Structural Variations of Naturally Occurring Podophyllotoxin Glucosides

The basic structure of podophyllotoxin consists of a four-ring aryltetralin lignan system. nih.govpharmacophorejournal.com The glycosidic variations arise from the attachment of one or more sugar moieties to this aglycone core. The sugar units are most commonly attached at the C-4 position of the podophyllotoxin skeleton. nih.govmdpi.com

These sugar chains can consist of single or multiple monosaccharide units, with glucose and apiose being common components. mdpi.com Variations also exist in the aglycone part of the molecule. For example, derivatives such as 4'-demethylpodophyllotoxin can also be glycosylated. researchgate.net

Some podophyllotoxin glucosides feature acetyl substitutions on the sugar moiety. mdpi.com While the majority of glycosylation occurs at the C-4 position, there are also instances of monoglycosides where the sugar unit is attached at the C-4' or C-5 position. mdpi.com Diglucosides, with a two-sugar side chain linked at C-4, have also been identified. mdpi.com

A specific example of a naturally occurring podophyllotoxin glucoside is 4-demethyl-picropodophyllotoxin 7'-O-β-D-glucopyranoside, which was isolated from Sinopodophyllum emodi. nih.gov Another example includes isopodophyllotoxin 7'-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, also found in S. emodi. scispace.com

Table 1: Examples of Naturally Occurring Podophyllotoxin Glucosides

| Compound Name | Botanical Source | Reference |

|---|---|---|

| Podophyllotoxin 4-O-glucoside | Podophyllum hexandrum | journalijar.com |

| 4'-Demethylpodophyllotoxin glucoside | Podophyllum hexandrum | researchgate.netmaxwellsci.com |

| 4-Demethyl-picropodophyllotoxin 7'-O-β-D-glucopyranoside | Sinopodophyllum emodi | nih.gov |

| Isopodophyllotoxin 7'-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Sinopodophyllum emodi | scispace.com |

| α-Peltatin glucoside | Podophyllum peltatum | scispace.com |

| β-Peltatin glucoside | Podophyllum peltatum | scispace.com |

Methodologies for Isolation and Structural Elucidation of Novel Glycosides

The isolation of podophyllotoxin glucosides from plant material typically begins with the extraction of the dried and powdered rhizomes or roots using a solvent such as ethanol (B145695) or methanol. maxwellsci.comslideshare.netijhsr.org The resulting crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. ijhsr.orgresearchgate.net

Commonly employed methods include:

Column Chromatography: This is a primary technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are frequently used as the stationary phases. scispace.comijhsr.org

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the separation process and for preliminary identification of compounds. ijhsr.orgslideshare.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for the final purification and quantification of podophyllotoxin glucosides. maxwellsci.comnottingham.ac.ukresearchgate.net It allows for the separation of closely related structures and the determination of their purity. ijhsr.org

Once isolated, the structural elucidation of novel glycosides is carried out using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and HR-FAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry) are used to determine the molecular weight and elemental composition of the compound. maxwellsci.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are indispensable for determining the detailed structure of the molecule, including the connectivity of atoms and the stereochemistry. scispace.comijhsr.org Two-dimensional NMR techniques like COSY, HMQC, and HMBC provide further structural information, such as the position of the glycosidic linkage. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl and carbonyl groups. scispace.comijhsr.org

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used as a characteristic fingerprint. scispace.comijhsr.org

Enzymatic hydrolysis can also be employed to cleave the glycosidic bond, allowing for the separate analysis of the aglycone and the sugar moieties. nottingham.ac.uk The identification of the sugar component can then be performed using techniques like gas chromatography (GC). scispace.com

Biosynthesis and Biotransformation of Podophyllotoxin 7 Glucoside

Enzymatic Pathways in Plant Systems Leading to Podophyllotoxin (B1678966) Glucosides

The journey from primary metabolites to podophyllotoxin glucosides in plants like Podophyllum hexandrum is a multi-step process catalyzed by a series of specific enzymes. rug.nlresearchgate.netwikipedia.org This pathway begins with the phenylpropanoid pathway, which provides the initial building blocks. rug.nlresearchgate.net

The biosynthesis of podophyllotoxin was not fully understood for a long time, but in 2015, the six previously unknown enzymes in its pathway were identified. wikipedia.org The process starts with coniferyl alcohol, which dimerizes to form (+)-pinoresinol. wikipedia.org This is then reduced to lariciresinol (B1674508) and subsequently to secoisolariciresinol (B192356). wikipedia.org

Identification and Characterization of Deoxypodophyllotoxin (B190956) 7-Hydroxylase

A crucial step in the biosynthesis of podophyllotoxin is the hydroxylation of deoxypodophyllotoxin at the 7th position of the C ring. This reaction is catalyzed by deoxypodophyllotoxin 7-hydroxylase (DOP7H). researchgate.netfrontiersin.org This enzyme is a cytochrome P450-dependent monooxygenase. researchgate.net In Linum flavum, an analogous hydroxylation at the 6th position of deoxypodophyllotoxin is catalyzed by deoxypodophyllotoxin 6-hydroxylase (DOP6H), which requires NADPH and molecular oxygen and is located in the microsomal fraction. researchgate.net The final conversion of deoxypodophyllotoxin to podophyllotoxin is a critical, yet to be fully elucidated, step in the pathway. d-nb.info

Glucosyltransferase Activities Involved in Glycoside Formation

The formation of podophyllotoxin 7-glucoside from podophyllotoxin is facilitated by the action of glucosyltransferases. These enzymes catalyze the transfer of a glucose molecule from a donor, typically UDP-glucose, to the 7-hydroxyl group of the podophyllotoxin molecule. nih.govresearchgate.net

In cell cultures of Linum nodiflorum, a UDP-glucose:(6-methoxy)podophyllotoxin 7-O-glucosyltransferase has been identified and characterized. nih.gov This enzyme is responsible for the glucosylation of podophyllotoxin and its derivatives. Research has shown that this glucosyltransferase exhibits activity with podophyllotoxin and 6-methoxypodophyllotoxin, with comparable apparent Km values of 4.7 µM and 5.4 µM, respectively. nih.gov The enzyme functions optimally at a pH of around 9 and a temperature of approximately 35°C. nih.gov The presence of this enzymatic activity is correlated with the accumulation of lignan (B3055560) glucosides, suggesting a role in the vacuolar storage of these potentially toxic compounds. researchgate.net

Recombinant Expression and Engineering of Biosynthetic Enzymes

To overcome the limitations of relying on slow-growing and endangered plant sources, scientists are turning to metabolic engineering and the recombinant expression of biosynthetic enzymes in microbial hosts. rug.nlthieme-connect.comnih.gov This approach allows for the production of podophyllotoxin and its precursors in more easily scalable and controlled fermentation processes.

The heterologous production of podophyllotoxin remains a significant challenge due to the high number of enzymes involved in the pathway. rug.nl However, recent advances have enabled the successful expression of several key enzymes in hosts like Nicotiana benthamiana and E. coli. nih.govnih.gov For instance, transcriptome mining in Podophyllum hexandrum led to the identification of 29 candidate genes, six of which were successfully expressed in N. benthamiana to produce pathway intermediates. nih.gov This included an oxoglutarate-dependent dioxygenase that performs the crucial C-C bond-forming step to create the aryltetralin scaffold. nih.gov

Microbial Biotransformation for Targeted Derivatization of Lignan Precursors

Microbial biotransformation offers a powerful tool for the targeted modification of lignan precursors, enabling the production of specific derivatives with potentially enhanced therapeutic properties. thieme-connect.comnih.gov This involves using whole microbial cells or isolated enzymes to carry out specific chemical reactions.

Multi-Enzyme Cascade Approaches in Heterologous Hosts (e.g., E. coli)

A significant breakthrough has been the development of multi-enzyme cascades in heterologous hosts like E. coli to produce key podophyllotoxin precursors. nih.govuni-duesseldorf.denih.gov These cascades involve the co-expression of multiple enzymes from the biosynthetic pathway in a single microbial host, allowing for the sequential conversion of a starting substrate to a desired product.

One study successfully established a five-step multi-enzyme biotransformation of (-)-matairesinol to (-)-deoxypodophyllotoxin in E. coli with a 98% yield. nih.gov This cascade was further extended to a sixth step to produce (-)-epipodophyllotoxin by incorporating a cytochrome P450 monooxygenase. nih.govnih.gov These engineered E. coli systems represent a promising step towards a more sustainable production of these vital pharmaceutical compounds. nih.gov

Production of Specific Glycosylated Intermediates

The gut microbiota plays a crucial role in the metabolism of dietary lignans (B1203133), converting them into bioactive enterolignans through processes like deglycosylation, demethylation, and dehydroxylation. mdpi.comnih.govnih.govmdpi.com This natural biotransformation capability is being harnessed to produce specific glycosylated intermediates.

For instance, the conversion of secoisolariciresinol diglucoside (SDG) to secoisolariciresinol (SECO) involves two successive deglycosylations, leading to the transient formation of SECO monoglycoside. mdpi.com While many gut bacteria can perform deglycosylation, specific consortia are required for the complete metabolism to enterolignans like enterodiol (B191174) and enterolactone. mdpi.comnih.gov Researchers are exploring the use of specific bacterial strains, such as Lactiplantibacillus plantarum, which produce β-glucosidase, to achieve the targeted bioconversion of lignan glycosides. researchgate.net

Synthetic Methodologies and Chemical Derivatization of Podophyllotoxin 7 Glucoside

Strategies for the Stereoselective Synthesis of the 7-Glucosidic Linkage

The stereochemistry of the glycosidic bond is a critical determinant of the biological activity of podophyllotoxin (B1678966) glucosides. For instance, the introduction of a β-glycosidic moiety at the C7 position, combined with 4'-O-demethylation, can shift the mechanism of action from tubulin polymerization inhibition to potent DNA topoisomerase II inhibition. mdpi.com

Various glycosylation methods have been employed to synthesize podophyllotoxin 7-glucoside and its analogues. A common approach involves the reaction of a protected glucose derivative with podophyllotoxin or its derivatives in the presence of a promoter.

One established method is the Fischer glycosylation . For example, D-glucose can be reacted with propargyl alcohols in the presence of a sulfuric acid-silica catalyst to produce glycosides as a mixture of α and β anomers, with the α-isomer typically being the major product. nih.govmdpi.com

Another strategy involves the use of glycosyl donors like 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose, which can be prepared from D-glucose by treatment with acetic anhydride (B1165640) and sodium acetate, followed by reaction with ammonia (B1221849) to free the anomeric hydroxyl group. mdpi.comnih.govdovepress.com This activated glucoside can then be coupled with podophyllotoxin or 4'-demethylepipodophyllotoxin (B1664165) using a Lewis acid catalyst such as trifluoroboran etherate (BF₃·Et₂O) at low temperatures. nih.gov

A highly efficient method for constructing the challenging (epi)-podophyllotoxin 4-O-glycosidic linkages utilizes an ortho-alkynylbenzoate glycosylation protocol activated by a catalytic amount of a Au(I) complex. nih.gov This method demonstrates a broad substrate scope for both glycosyl donors and podophyllotoxin derivative acceptors, yielding the desired glycosides in excellent yields. nih.gov Additionally, a "reverse Kahne-type glycosylation" has been reported, where an epipodophyllotoxin (B191179) C4-sulfoxide is activated with triflic anhydride and then reacts with a silyl (B83357) glycoside. nih.gov

More recent developments include direct glycosylation of bioactive small molecules using glycosyl iodides with (-)-β-pinene as an acid scavenger under mild conditions. researchgate.net

The control of the anomeric configuration (α or β) at the glycosidic linkage is crucial for the biological activity of the final compound. The configuration is typically determined and confirmed using NMR spectroscopy.

In ¹H-NMR spectra, the coupling constant of the anomeric proton (J₁",₂") is a key indicator. A coupling constant of less than 4.0 Hz is characteristic of an α-linkage, while a value greater than 7.6 Hz indicates a β-linkage. nih.govnih.govdovepress.com

In ¹³C-NMR spectra, the anomeric carbon of an α-glucoside consistently shows a lower chemical shift compared to the corresponding β-glucoside. nih.gov

In Fischer glycosylations, the α-isomer is often the major product. nih.govmdpi.com The choice of glycosyl donor, promoter, and reaction conditions all play a significant role in influencing the stereochemical outcome of the glycosylation reaction. For instance, the use of neighboring group participation from an acetyl group at the C-2 position of the glucose donor can favor the formation of the 1,2-trans-glycosidic bond, leading to the β-anomer.

Design and Chemical Synthesis of this compound Analogues

The modification of the this compound scaffold has led to the development of numerous analogues with diverse biological activities. These modifications often target the glucose moiety or involve the introduction of linkers and other functional groups.

Modifications to the hydroxyl groups of the glucose moiety can significantly impact the physicochemical properties and biological activity of the resulting analogues.

Per-acylation: The hydroxyl groups of the glucose residue are often acylated (e.g., acetylated or butyrylated) to enhance lipophilicity and potentially improve cell membrane permeability. Per-acetylation can be achieved using acetic anhydride in the presence of pyridine (B92270) or sodium acetate. mdpi.comnih.govmdpi.comnih.govdovepress.com Similarly, per-butyrylation is accomplished with butyric anhydride and pyridine. mdpi.commdpi.com Studies have shown that derivatives with a per-butyrylated glucose residue often exhibit higher anticancer activity compared to those with a per-acetylated or free glucose residue. nih.govnih.gov

Selective Deacylation: The removal of acyl protecting groups to yield the free glucoside is typically performed under basic conditions, for example, using sodium methoxide (B1231860) in methanol. nih.gov However, care must be taken as strong basic conditions can lead to isomerization of the lactone ring in the podophyllotoxin scaffold. mdpi.com

The following table summarizes the effect of glucose moiety modifications on the cytotoxic activity of some podophyllotoxin glucoside analogues:

| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 6b | Per-acetylated | MCF-7 | 3.27 ± 0.21 | nih.govnih.gov |

| 6b | Per-acetylated | SW480 | 11.37 ± 0.52 | nih.govnih.gov |

| 35 | Per-butyrylated | HL-60 | 0.59 | nih.govnih.gov |

| 35 | Per-butyrylated | SMMC-7721 | 1.82 | nih.gov |

| 35 | Per-butyrylated | A-549 | 2.90 | nih.gov |

| 35 | Per-butyrylated | MCF-7 | 1.98 | nih.gov |

| 35 | Per-butyrylated | SW480 | 2.11 | nih.gov |

| 6c/6d | Free glucose | Various | > 40 | dovepress.com |

The introduction of chemical linkers between the podophyllotoxin scaffold and the glucose moiety has emerged as a powerful strategy for creating novel analogues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is frequently used to introduce a stable 1,2,3-triazole ring as a linker. nih.govmdpi.commdpi.comnih.gov

This approach involves the synthesis of a glycosylated terminal alkyne and a 4β-azido-podophyllotoxin derivative. mdpi.com The subsequent CuAAC reaction, often catalyzed by copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, efficiently joins the two fragments. mdpi.commdpi.com Silver(I)-N-heterocyclic carbene complexes have also been reported as effective catalysts for this transformation. sci-hub.se

The length and nature of the linker, often incorporating oligoethylene glycol units, can significantly influence the anticancer potency of the conjugates. nih.govnih.gov

Hybridization of the podophyllotoxin glucoside scaffold with other biologically active molecules is a promising strategy to develop novel drug candidates with potentially enhanced efficacy and reduced side effects. mdpi.comresearchgate.netnih.gov This approach aims to create dual-action or multi-target agents. nih.gov

Examples of hybridization strategies include:

Conjugation with other natural products: Podophyllotoxin has been conjugated with molecules like thiocolchicine, 5-fluorouracil, epigallocatechin-3-gallate (EGCG), and camptothecin. mdpi.comnih.gov

Incorporation of heterocyclic systems: Various heterocyclic moieties have been linked to the podophyllotoxin scaffold. mdpi.com

Formation of dimeric structures: Dimeric podophyllotoxins have been synthesized, often linked through dicarboxylic acids. mdpi.com

These hybridization strategies have led to the development of compounds with improved solubility and potent anticancer activity, sometimes exceeding that of clinically used drugs like etoposide (B1684455). nih.govresearchgate.net

Total Synthesis Approaches to Podophyllotoxin Glucosides and Key Intermediates

The total synthesis of podophyllotoxin and its glucosides is a significant challenge in organic chemistry due to the molecule's dense stereochemical complexity, including four contiguous chiral centers and a strained trans-fused lactone ring. The demand for podophyllotoxin as a precursor for clinically important anticancer drugs like etoposide and teniposide (B1684490) has driven the development of numerous synthetic strategies. These approaches aim to construct the core aryltetralin lignan (B3055560) skeleton and subsequently install the glucoside moiety.

Strategies for Aryltetralin Core Construction

The synthesis of the podophyllotoxin aglycone (the non-sugar portion) is the first major hurdle. Various methodologies have been developed to assemble this tetracyclic framework with the correct stereochemistry.

Chiral Pool and Auxiliary Strategies: Early approaches often relied on the "chiral pool" strategy, starting from naturally occurring chiral molecules. For instance, a synthesis can commence from chiral γ-lactones derived from L-glutamic acid. rsc.org Another powerful method is the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. The Meyers chiral oxazoline (B21484) auxiliary was one of the first to be successfully applied in this context. rsc.org This strategy involves attaching a chiral molecule to an achiral substrate, performing a diastereoselective reaction to create the desired stereocenters, and then removing the auxiliary. For example, the absolute configuration of key intermediates can be set by conjugate addition to an oxazoline followed by trapping the resulting anion. organic-chemistry.org

Diels-Alder Reactions: The Diels-Alder reaction has been effectively used to construct the central ring system. This approach typically involves the reaction of an o-quinodimethane intermediate with a dienophile. An asymmetric synthesis of (–)-podophyllotoxin was achieved with high selectivity using a Diels-Alder addition of an o-quinonoid pyrone to a chiral dienophile, 5-(–)-menthyloxyfuran-2(5H)-one. rsc.org This key step establishes the relative and absolute stereochemistry of the cycloadduct, which is then elaborated into the final natural product. rsc.orgumanitoba.ca

Chemoenzymatic Synthesis: More recent and highly efficient strategies combine chemical synthesis with enzymatic transformations. A key chemoenzymatic approach to (–)-podophyllotoxin utilizes a non-heme dioxygenase enzyme to perform a crucial oxidative C-C coupling reaction. nih.govchemrxiv.org This biocatalytic step constructs the tetracyclic core from a dibenzylbutyrolactone precursor, such as (–)-yatein, with high diastereoselectivity. nih.govresearchgate.net This method can be conducted on a gram scale, showcasing its practicality. nih.govchemrxiv.org The synthesis begins with the asymmetric construction of the dibenzylbutyrolactone, which then undergoes enzymatic cyclization to form (–)-deoxypodophyllotoxin. nih.gov A final late-stage chemical oxidation introduces the C7 hydroxyl group to complete the synthesis of the podophyllotoxin aglycone. nih.gov

Other Modern Synthetic Methods: A variety of other modern synthetic reactions have been applied to the synthesis of the podophyllotoxin core. These include:

Intramolecular Heck Reactions: Used to form the C-ring by creating the C1-C7 bond. scispace.comnih.gov

Cascade Reactions: One-pot tandem reactions, such as a conjugate addition/aldol/electrophilic aromatic substitution sequence, have been developed to rapidly assemble the tetralin ring system. acs.orgresearchgate.net

Multicomponent Reactions: Isocyanide-based multicomponent reactions, like the Ugi reaction, have been employed to synthesize derivatives by functionalizing the C4 position. nih.gov

Key Synthetic Intermediates

The success of any total synthesis relies on the efficient preparation of key intermediates that set up the required stereochemistry and functionality for subsequent transformations.

| Intermediate Class | Description | Role in Synthesis |

| Dibenzylbutyrolactones | e.g., (–)-Yatein. These are biosynthetic precursors to podophyllotoxin. | Serve as the substrate for key enzymatic or chemical cyclization reactions to form the tetracyclic aryltetralin core. nih.govchemrxiv.org |

| Tetralone Esters | These intermediates contain the fused A and B rings of the podophyllotoxin skeleton with appropriate substitution for C-ring closure. | They are crucial for building the aryltetralin system via intramolecular cyclization reactions, often prepared through a chalcone (B49325) route. researchgate.netconnectjournals.com |

| o-Quinodimethanes | Highly reactive species generated in situ. | Act as dienes in Diels-Alder reactions to form the B and C rings of the lignan skeleton in a stereocontrolled manner. cdnsciencepub.com |

| Picropodophyllin (B173353) | The thermodynamically more stable C2 epimer of podophyllotoxin, featuring a cis-fused lactone. | Podophyllotoxin can easily epimerize to picropodophyllin under basic conditions. Many syntheses initially produce picropodophyllin or its derivatives, which must then be converted to the desired trans-fused lactone of podophyllotoxin. scispace.com |

Glycosylation Methodologies

Once the podophyllotoxin aglycone or a suitable derivative is synthesized, the final stage is the attachment of the glucose unit. The formation of this glycosidic bond, particularly with the correct β-stereochemistry found in clinically useful analogues, presents its own set of challenges.

Direct Glycosylation: The most straightforward approach involves the direct coupling of a protected glucose donor with the hydroxyl group of the aglycone. The synthesis of podophyllotoxin-7-glucoside often involves reacting a protected glucopyranose, such as 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose, with podophyllotoxin in the presence of a Lewis acid promoter like trifluoroboran etherate (BF₃·Et₂O) at low temperatures. umanitoba.cadovepress.comnih.gov The protecting groups on the sugar (e.g., acetyl groups) are then removed in a final deprotection step using a reagent like sodium methoxide to yield the final glucoside. umanitoba.cadovepress.com

A significant challenge in this area is the low reactivity of certain hydroxyl groups on the podophyllotoxin scaffold, especially the C4 hydroxyl of epipodophyllotoxin. acs.org To overcome this, highly efficient glycosylation protocols have been developed. One such method uses an ortho-alkynylbenzoate glycosyl donor activated by a catalytic amount of a Au(I) complex, which allows for the construction of the challenging 4-O-glycosidic linkage in excellent yields with a broad substrate scope. acs.org

"Click Chemistry" Approaches: While often used for derivatization, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," represents a robust method for linking a sugar moiety to the podophyllotoxin scaffold. mdpi.comnih.gov In this strategy, the aglycone is functionalized with an azide (B81097) group (commonly at the C4 position), and the sugar is functionalized with a terminal alkyne. nih.gov The two fragments are then joined via the formation of a stable 1,2,3-triazole ring, creating a glycoside conjugate. nih.govnih.govchinesechemsoc.org This method is highly efficient and proceeds under mild conditions. chinesechemsoc.org

Molecular Mechanisms of Action of Podophyllotoxin 7 Glucoside Analogues

Cellular Responses and Signaling Pathways Activated by 7-Glucosides

The interaction of podophyllotoxin (B1678966) 7-glucoside analogues with their cellular targets initiates a cascade of events that ultimately determine the fate of the cancer cell. These responses primarily involve the disruption of the cell cycle and the activation of programmed cell death pathways.

A hallmark of the cellular response to podophyllotoxin and its 7-glucoside analogues is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govnih.govnih.gov This arrest is a direct consequence of the molecular damage inflicted by these compounds.

For analogues that inhibit tubulin polymerization, the disruption of the mitotic spindle prevents cells from progressing through metaphase, leading to a G2/M block. nih.govfrontiersin.org In the case of topoisomerase II inhibitors like etoposide (B1684455), the accumulation of DNA double-strand breaks triggers DNA damage checkpoints. nih.gov These checkpoints halt the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

The G2/M arrest induced by podophyllotoxin derivatives is often associated with the modulation of key cell cycle regulatory proteins. For instance, studies have shown that treatment with these compounds can lead to:

Increased phosphorylation of cdc2: This modification is associated with decreased cdc2 kinase activity, a critical driver of entry into mitosis. nih.gov

Altered expression of cyclins: A decrease in the expression of cyclin B1, a protein required for mitotic initiation, has been observed. nih.gov Conversely, an increase in cyclin B1 protein expression has also been reported in some contexts, suggesting complex regulatory mechanisms. nih.gov

Upregulation of p21 and p53: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, play crucial roles in mediating cell cycle arrest in response to DNA damage. nih.gov

Flow cytometric analysis of cells treated with podophyllotoxin glucosides, such as 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG), confirms a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov

The ultimate fate of cancer cells treated with podophyllotoxin 7-glucoside analogues is often apoptosis, or programmed cell death. nih.govnih.govbiomolther.org This process is triggered by the irreparable cellular damage caused by these compounds, particularly DNA double-strand breaks. nih.gov

Several key molecular events characterize the apoptotic pathway induced by these glucosides:

Modulation of the Bcl-2 family proteins: A critical step in the initiation of apoptosis is the alteration of the ratio between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with analogues like 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG) and 4'-demethylepipodophyllotoxin (B1664165) 7'-O-beta-D-glucopyranoside (4' DPG) has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis. nih.govnih.gov

Activation of caspases: Caspases are a family of proteases that execute the apoptotic program. Podophyllotoxin derivatives have been shown to activate initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7). nih.govbiomolther.org The cleavage of pro-caspase 3 to its active form is a common indicator of apoptosis induction. biomolther.org

Upregulation of p53: The tumor suppressor p53 can be activated in response to DNA damage and can transcriptionally activate pro-apoptotic genes, including Bax. nih.govnih.gov The induction of apoptosis by 4DPG is suggested to occur through a p53-dependent pathway. nih.gov

DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA, which can be visualized through techniques like the TUNEL assay or by the appearance of a sub-G1 peak in flow cytometry analysis. nih.govnih.gov

This compound analogues that function as topoisomerase II inhibitors have a profound impact on DNA integrity. By stabilizing the cleavable complex, they directly induce DNA double-strand breaks. nih.govbiomolther.org This DNA damage is a primary trigger for the subsequent cellular responses of cell cycle arrest and apoptosis.

The cell possesses intricate DNA damage response (DDR) pathways to detect and repair such lesions. Key proteins involved in this response include:

ATM (Ataxia-Telangiectasia Mutated) Kinase: A central sensor of double-strand breaks that, upon activation, phosphorylates a host of downstream targets to orchestrate the DDR. nih.gov

γ-H2AX: A phosphorylated form of the histone variant H2AX that rapidly accumulates at sites of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins. nih.gov

p53: As mentioned previously, p53 is a critical transducer of the DNA damage signal, leading to cell cycle arrest or apoptosis. nih.gov

The activation of the ATM/p53/p21 pathway is a recognized response to the DNA damage induced by some podophyllotoxin derivatives. nih.gov While the cell attempts to repair the DNA damage, the persistent presence of the drug-stabilized topoisomerase II-DNA complexes often overwhelms the repair capacity, leading to the activation of apoptotic pathways.

Some studies have also investigated the potential of combining podophyllotoxin derivatives with other agents to modulate DNA repair pathways and enhance their anticancer efficacy. For instance, a formulation of podophyllotoxin and rutin (B1680289) has been shown to attenuate DNA damage and enhance repair in vivo. nih.gov

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling serve as powerful in silico tools to predict and analyze the binding of ligands to their macromolecular targets, offering insights into the molecular mechanisms of action. For podophyllotoxin analogues, these computational approaches have been instrumental in elucidating their interaction profiles with various biological targets, predicting binding affinities, and guiding the rational design of new, more potent derivatives. These studies simulate the interaction between a ligand and a target protein at the atomic level, identifying key binding modes and the specific amino acid residues involved in the interaction.

Detailed Research Findings

Computational studies have explored the interactions of various podophyllotoxin glucosides and other derivatives with a range of cancer-related protein targets. These analyses help to understand the structural basis for their biological activities.

One area of focus has been on protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. aip.org A molecular docking analysis of podophyllotoxin derivatives from Sulawesi propolis, namely Sulawesins A and B, was conducted against a panel of protein kinases. aip.orgaip.org The results, computed using AutoDock Vina, revealed that both compounds showed significant inhibitory potential, particularly against Bruton's tyrosine kinase (BTK). aip.orgaip.org Sulawesin A exhibited the lowest binding affinity score of -8.9 kcal/mol with BTK, while Sulawesin B had a score of -8.2 kcal/mol, suggesting a stable and favorable binding interaction. aip.orgaip.org Further analysis of the interaction profile showed that both compounds formed molecular interactions that were approximately 50% similar to an existing drug targeting BTK. aip.org

Table 1: Molecular Docking Scores of Sulawesin Derivatives against Bruton's Tyrosine Kinase (BTK)

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Sulawesin A | BTK | -8.9 |

| Sulawesin B | BTK | -8.2 |

Data sourced from a molecular docking analysis of podophyllotoxin derivatives. aip.orgaip.org

Tubulin, a well-established target for podophyllotoxin and its derivatives, has also been the subject of extensive computational modeling. nih.gov A study involving a novel hybrid compound of podophyllotoxin and vitamin C (PPT-VC) used molecular docking to investigate its anti-tubulin potential. tandfonline.combohrium.com The analysis, performed with the Molegro Virtual Docker, identified the best binding cavity on the tubulin protein and calculated a strong interaction energy of -102.1 kJ/mol. tandfonline.combohrium.com This interaction involved both bonding and non-bonding forces, indicating a stable complex. tandfonline.com In another study, a series of 2,4,5-trideoxyhexopyranoside derivatives of podophyllotoxin were synthesized, and their interaction with tubulin was modeled. nih.gov Molecular docking revealed that a specific derivative, compound 5j, demonstrated a high binding affinity for tubulin, which was attributed to the formation of dedicated hydrogen bonds by its sugar moiety. nih.gov

Another key target investigated is Checkpoint kinase-2 (Chk2), a protein involved in cell cycle regulation. A study on 4'-demethyl-deoxypodophyllotoxin glucoside, isolated from Podophyllum hexandrum, employed docking studies to understand its interaction with Chk2. nih.gov The results demonstrated that this glucoside analogue binds to and modulates Chk2, providing a molecular basis for its observed cytotoxic and G2/M cell cycle arresting effects in breast cancer cells. nih.gov

Researchers have also used computational methods to explore the interactions of podophyllotoxin derivatives with other significant targets like topoisomerases and cyclooxygenase-2 (COX-2). dovepress.comnih.gov In one such study, several phytochemicals, including podophyllotoxin and diphyllin (B1215706) O-glucoside, were identified as potential ligands for Topoisomerase I (Topo I), Topoisomerase II (Topo II), and COX-2 through affinity ultrafiltration, and these findings were further validated using molecular docking analysis. nih.gov The docking results for podophyllotoxin against various metabolic enzymes and cell cycle proteins, such as Cyclin C and Cyclin D, have also been reported, with teniposide (B1684490), a derivative, often showing superior binding scores compared to podophyllotoxin itself. researchgate.net For instance, the docking score of teniposide with the Cyclin D protein receptor resulted in a Glide energy of -174.41, significantly lower than that of podophyllotoxin (-114.34). researchgate.net

Table 2: Interaction Energies and Binding Affinities of Podophyllotoxin Analogues with Various Targets

| Compound/Analogue | Target Protein | Method/Software | Binding/Interaction Energy |

|---|---|---|---|

| PPT-VC | Tubulin | Molegro Virtual Docker | -102.1 kJ/mol |

| Podophyllotoxin Derivative (PPT) | Calf Thymus DNA | Molecular Docking | -7.08 kcal/mol |

| Teniposide | Topoisomerase II | Patchdock server | -101.46 kcal/mol (ACE) |

| Teniposide | Cyclin C Protein | Patchdock server | -128.34 (ACE) |

| Teniposide | Cyclin D Protein | Patchdock server | -174.41 (Glide energy) |

Data compiled from various computational studies on podophyllotoxin derivatives. tandfonline.combohrium.comresearchgate.netut.ac.ir

These computational models are crucial for understanding the structure-activity relationships of this compound analogues. They highlight how modifications, such as the addition of a sugar moiety, can influence binding affinity and specificity for a particular target. nih.gov The insights gained from molecular docking and modeling not only corroborate experimental findings but also provide a rational framework for the future development of novel and more effective anticancer agents based on the podophyllotoxin scaffold. nih.gov

Structure Activity Relationship Sar Studies of Podophyllotoxin 7 Glucoside Derivatives

Influence of the 7-Glucosidic Linkage on Biological Potency and Mechanism Shift

The addition of a glycosidic group to the podophyllotoxin (B1678966) core is a critical modification that can dramatically alter the compound's biological activity and primary mechanism of action. researchgate.netukaazpublications.compharmacophorejournal.com While podophyllotoxin itself acts as an antimitotic agent by binding to tubulin and preventing microtubule formation, its clinically successful glycosidic derivatives, etoposide (B1684455) and teniposide (B1684490), function through a completely different pathway. mdpi.comnih.govfrontiersin.org

This shift is a cornerstone of podophyllotoxin drug development. The presence of the sugar moiety, in conjunction with other structural changes, converts the molecule from a tubulin inhibitor into a potent inhibitor of DNA topoisomerase II. nih.govresearchgate.netpharmacophorejournal.comfrontiersin.org These derivatives stabilize the complex formed between the topoisomerase II enzyme and DNA, which leads to the accumulation of chromosome breaks and ultimately triggers cell death. mdpi.comnih.govfrontiersin.org This change in mechanism reduces the severe side effects associated with the parent compound and enhances the therapeutic profile. pharmacophorejournal.comfrontiersin.org The glycosidic derivatives generally have the sugar attached at the C-4 position of the C ring, not the C-7 position as implied by the subject heading, leading to compounds known as epipodophyllotoxins. pharmacophorejournal.com For instance, etoposide and teniposide are semisynthetic glucosidic cyclic acetals of podophyllotoxin that are used clinically for various cancers. dovepress.commdpi.comnih.gov

Impact of Substituents on the Sugar Moiety

Modifications to the sugar moiety itself play a crucial role in modulating the biological activity of podophyllotoxin glucosides. dovepress.comnih.govnih.gov The substituents on the glucose residue can significantly influence the compound's cytotoxicity, solubility, and selectivity. dovepress.comnih.gov Research has shown that the presence of a 4,6-cyclic acetal moiety on the sugar residue, as seen in clinically used derivatives like etoposide, is an important feature for biological activity. dovepress.comnih.gov

The acylation of the hydroxyl groups on the sugar moiety has a profound impact on cytotoxic potency. Studies consistently demonstrate that podophyllotoxin glucosides with free hydroxyls on the sugar residue exhibit weak to negligible anticancer activity. dovepress.comnih.govresearchgate.net In contrast, their per-acylated counterparts show significantly improved cytotoxicity. dovepress.comnih.govnih.gov

Specifically, per-butyrylated glucosides of podophyllotoxin have been reported to show good cytotoxicity. dovepress.comnih.govresearchgate.net Comparative studies indicate that derivatives with a per-butyrylated sugar residue are often more active than those with a per-acetylated glucose. nih.gov For example, in a series of 4β-triazole-linked glucose-podophyllotoxin conjugates, the per-butyrylated derivatives were generally more potent than the per-acetylated versions, which in turn were more active than the derivatives with a free glucose residue. nih.gov

A study on podophyllotoxin glucosides synthesized by Zi et al. found that derivatives with a free glucose residue (compounds 6c and 6d) had IC₅₀ values greater than 40 μM, indicating weak activity. dovepress.comnih.gov However, the peracetylated glucoside derivatives (6a and 6b) showed much-improved potency, with IC₅₀ values in the low micromolar range against several human cancer cell lines. dovepress.comnih.govresearchgate.net This suggests that the acyl groups enhance the molecule's ability to interact with its biological target or improve its cellular uptake, possibly due to increased lipophilicity. dovepress.com

Table 1: Cytotoxicity (IC₅₀, μM) of Peracetylated vs. Free Hydroxyl Glucoside Derivatives

| Compound | Sugar Moiety | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) |

|---|---|---|---|---|---|---|

| 6b | Peracetylated | 4.31 | 11.37 | 7.39 | 3.27 | 3.42 |

| 6d | Free Hydroxyls | >40 | >40 | >40 | >40 | >40 |

Data sourced from Zi et al. (2019). Compound 6b has a hydroxyl at C-4', while 6d has a methoxy group at C-4'. This table illustrates the dramatic increase in potency upon acetylation of the sugar moiety.

Stereochemical Considerations and Their Effect on Activity

Stereochemistry is a critical determinant of the biological activity of podophyllotoxin derivatives. The parent molecule has four chiral centers, and their specific configuration is essential for its function. frontiersin.org A key stereochemical feature is the trans-fused lactone D ring, which is susceptible to epimerization under basic conditions to a more stable cis-lactone configuration, resulting in picropodophyllotoxin, an inactive isomer. nih.gov The natural, less stable trans-lactone is required for potent activity. nih.gov

Correlations Between Core Lignan (B3055560) Modifications and 7-Glucoside Activity

Modifications to the core aryltetralin lignan structure of podophyllotoxin, in conjunction with the 7-glucoside, can fine-tune the biological activity. The E-ring, a trimethoxy-substituted phenyl group, is a common site for modification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to develop predictive models that correlate the chemical structure of compounds with their biological activities. Such models are valuable for guiding the design of new, more potent derivatives.

QSAR studies have been successfully applied to epipodophyllotoxin (B191179) derivatives. In one such study, a variable selection k-nearest neighbor (kNN) QSAR method was used to model a series of 157 epipodophyllotoxins. nih.govacs.org The models were generated using various topological descriptors, such as molecular connectivity indices. The resulting kNN QSAR models demonstrated strong predictive power, with a leave-one-out cross-validated R² (q²) of 0.60 and a predictive R² for an external test set of 0.62. nih.govacs.org The robustness of these models suggests they can be reliably used to aid in the future design of novel and potent epipodophyllotoxin derivatives. nih.gov Other research has correlated physicochemical properties with activity, finding that active glucoside analogs possess similar properties, such as molecular surface area, polar surface area percentage, lipophilicity (ClogP), molecular weight, and the number of rotatable bonds, providing a basis for further QSAR development. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions

Omics-Based Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological activities of Podophyllotoxin (B1678966) 7-glucoside, researchers are turning to "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by the compound within a biological system. By analyzing the complete set of RNA transcripts (transcriptome), proteins (proteome), and metabolites (metabolome), scientists can identify the specific pathways and networks that are modulated by Podophyllotoxin 7-glucoside.

This comprehensive data allows for the elucidation of its mechanism of action beyond its known role as a topoisomerase II inhibitor. For instance, transcriptomic analysis can reveal changes in gene expression related to cell cycle regulation, apoptosis, and DNA repair, providing a broader picture of its cellular impact. Proteomic studies can identify direct protein targets and downstream signaling cascades affected by the compound. Meanwhile, metabolomics can shed light on the alterations in cellular metabolism, offering clues to its broader physiological effects. The integration of these omics datasets provides a powerful, systems-level understanding of the compound's bioactivity, paving the way for the identification of novel therapeutic targets and biomarkers of response.

Development of Targeted Delivery Systems for Research Probes

A significant challenge in harnessing the therapeutic potential of podophyllotoxin and its derivatives is their systemic toxicity and poor solubility scienceopen.commdpi.comnih.gov. To overcome these limitations, advanced drug delivery systems are being developed to specifically target affected cells, thereby enhancing efficacy and reducing off-target effects thieme-connect.com. These systems are not only crucial for therapeutic applications but also for delivering research probes to specific cellular or tissue locations for mechanistic studies.

Nano-based drug delivery platforms have shown considerable promise for podophyllotoxin delivery scienceopen.com. Various nanocarriers, such as liposomes, micelles, and polymeric nanoparticles, are being explored to encapsulate this compound mdpi.comnih.gov. These nanoparticles can be engineered to have specific properties, such as size, surface charge, and ligand functionalization, to achieve targeted delivery scienceopen.com. For example, nanoparticles can be decorated with antibodies or peptides that recognize receptors overexpressed on cancer cells, ensuring that the compound is delivered preferentially to the tumor site. The development of such targeted delivery systems is a critical step towards translating the potent biological activity of this compound into viable research tools and therapeutic agents thieme-connect.com.

Table 1: Examples of Nanocarrier Systems for Podophyllotoxin Delivery

| Nanocarrier Type | Description | Potential Advantages |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. mdpi.com | Can improve the solubility of poorly water-soluble drugs like podophyllotoxin. mdpi.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Allows for controlled and sustained release of the encapsulated compound. mdpi.com |

Computational Drug Design and In Silico Screening of Glucoside Libraries

Computational methods are revolutionizing the process of drug discovery and development. In the context of this compound, in silico approaches are being used to design novel derivatives with improved properties and to screen large libraries of related compounds for potential biological activity. nih.gov Molecular docking simulations, for example, can predict how different glucoside derivatives of podophyllotoxin interact with their biological targets, such as tubulin and topoisomerase II. biorxiv.org This allows researchers to prioritize the synthesis and testing of compounds that are most likely to have the desired activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of podophyllotoxin glucosides with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of more potent and selective analogs. The in silico screening of virtual libraries of podophyllotoxin glucosides against various biological targets can also help in identifying new potential applications for this class of compounds. nih.gov

Exploration of this compound in Emerging Biological Research Areas

While the anticancer properties of podophyllotoxin and its derivatives are well-established, ongoing research is exploring their potential in other therapeutic areas. nih.govresearchgate.netmdpi.com The ability of podophyllotoxin to interfere with microtubule assembly, a fundamental cellular process, suggests its potential utility in a range of diseases characterized by abnormal cell proliferation or function. nih.govmdpi.com

One emerging area of interest is in the field of neurodegenerative diseases. nih.govwgtn.ac.nz Microtubule stabilization is a key therapeutic strategy for diseases like Alzheimer's and Parkinson's, and the interaction of podophyllotoxin with tubulin makes it an interesting candidate for further investigation in this context. wgtn.ac.nzneuroscirn.org Additionally, the antiviral activity of podophyllotoxin has been recognized for some time, and its derivatives are being investigated for their efficacy against a variety of viruses, including HPV, Dengue, and SARS-CoV-2. nih.govmdpi.comdntb.gov.ua The glycosylation of podophyllotoxin to form this compound may alter its activity spectrum and pharmacokinetic profile, potentially opening up new avenues for research in these and other emerging biological areas.

Sustainable and Scalable Production Methodologies for Research and Development

The primary source of podophyllotoxin is the endangered plant Podophyllum hexandrum, which raises concerns about the sustainability of its supply. nih.govrug.nlnih.gov To address this, significant research efforts are focused on developing alternative, sustainable, and scalable methods for the production of podophyllotoxin and its glucosides. thieme-connect.com

Metabolic engineering presents a promising approach, where the biosynthetic pathway of podophyllotoxin is engineered into microbial hosts like E. coli or yeast. rug.nllbl.gov This would allow for large-scale production in bioreactors, independent of plant availability. Plant cell culture is another viable alternative. phcog.comopenagrar.de Establishing high-yielding cell lines of Podophyllum or other podophyllotoxin-producing plants in controlled environments can provide a continuous and reliable source of the compound. phcog.com Furthermore, biotransformation, using enzymes or microbial cultures to convert precursors into podophyllotoxin or its derivatives, is also being explored as a sustainable production strategy. thieme-connect.com These biotechnological approaches are crucial for ensuring a stable supply of this compound for ongoing research and future development. nih.gov

Q & A

Q. What are the primary natural sources of Podophyllotoxin 7-glucoside, and how do their concentrations compare across plant species?

this compound is primarily isolated from Podophyllum species, including American mayapple (P. peltatum) and Indian mayapple (P. hexandrum). Comparative studies show that P. hexandrum leaves contain 2.19–5.97% podophyllotoxin derivatives by dry weight, while American mayapple exhibits similar concentrations, suggesting its viability as a sustainable alternative . Extraction efficiency varies with plant age, tissue type (rhizomes vs. leaves), and environmental factors. Standardized protocols for plant cultivation and harvesting are critical to ensure reproducibility.

Q. What methodologies are recommended for isolating this compound from plant matrices?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection (280 nm) is standard for quantification, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. Recent advances include affinity chromatography using β-glucosidase-targeted matrices to enhance specificity for glucosides .

Q. How is the purity and stability of this compound validated in experimental settings?

Purity is assessed via HPLC (≥98% threshold) and corroborated by melting point analysis. Stability studies under varying pH, temperature, and light conditions are essential, as glycosidic bonds are susceptible to hydrolysis. Lyophilization in inert atmospheres is recommended for long-term storage .

Advanced Research Questions

Q. What structural modifications at the 7-glucoside position enhance cytotoxic activity while minimizing off-target effects?

Semisynthetic modifications, such as replacing the glucose moiety with triazole-linked glycoconjugates, improve water solubility and tumor selectivity. Structure-activity relationship (SAR) studies highlight that substitutions at the C-7 position modulate interactions with tubulin, affecting microtubule destabilization. For example, 1,2,3-triazole-linked derivatives exhibit 10-fold higher cytotoxicity in HeLa cells compared to the parent compound .

Q. How do researchers resolve contradictions in reported anticancer efficacy across different in vitro models?

Discrepancies often arise from variations in cell line sensitivity (e.g., IC₅₀ differences between HeLa and MCF-7 cells) and assay conditions (e.g., serum concentration, exposure time). Meta-analyses using standardized protocols (e.g., MTT assay at 48-hour exposure) and cross-validation with apoptosis markers (caspase-3 activation) are critical for reconciling data .

Q. What experimental strategies optimize the semisynthesis of this compound derivatives for scalable production?

Regioselective glycosylation using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) improves yield and reduces side products. Microwave-assisted synthesis accelerates reaction times, while enzymatic catalysis (e.g., β-glucosidase) enhances stereochemical precision. Process optimization requires kinetic studies and DOE (Design of Experiments) frameworks .

Q. Which in vivo models are most suitable for evaluating the pharmacokinetics and bioavailability of this compound?

Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies, with plasma concentration monitored via LC-MS/MS. To address poor oral absorption, nanoformulations (liposomes or polymeric nanoparticles) are tested for enhanced blood-brain barrier penetration in glioblastoma xenografts .

Q. How do researchers differentiate this compound’s mechanism of action from other microtubule-targeting agents?

Competitive binding assays using fluorescently labeled tubulin (e.g., paclitaxel-FITC) and molecular docking simulations identify unique interaction sites. Podophyllotoxin derivatives bind at the colchicine site, inhibiting polymerization, whereas taxanes stabilize microtubules. Functional assays (e.g., cell cycle arrest at G2/M phase) confirm mechanistic divergence .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound metabolites in pharmacokinetic studies?

Ultra-high-resolution MS (e.g., Q-TOF) coupled with metabolomics workflows (XCMS Online) identifies phase I/II metabolites. Stable isotope tracing (¹³C-glucose) tracks glycosidic cleavage in hepatic microsomes, while PET imaging evaluates tumor uptake in real time .

Q. How can researchers address challenges in replicating this compound’s bioactivity across laboratories?

Inter-lab variability is mitigated by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Collaborative validation via ring trials using reference standards (e.g., PhytoLab’s phyproof®) ensures consistency in bioactivity reporting. Detailed supplemental protocols, including exact solvent ratios and incubation temperatures, are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.